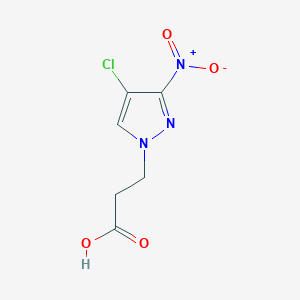

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXPGXHGUGQSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251318 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-64-7 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of the Pyrazole (B372694) Nucleus

The construction of the pyrazole ring is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. The choice of strategy is often dictated by the desired substitution pattern on the final pyrazole product. Two of the most prevalent and versatile methods include cyclocondensation reactions and [3+2] cycloaddition reactions.

Cyclocondensation Reactions in Pyrazole Ring Construction

Cyclocondensation reactions are a classical and widely employed method for the synthesis of the pyrazole nucleus. This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. The versatility of this method lies in the wide availability of both reaction partners, allowing for the synthesis of a diverse array of substituted pyrazoles.

One of the most common variations of this strategy is the reaction of 1,3-dicarbonyl compounds with hydrazines. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction can be a concern when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, often leading to a mixture of regioisomers.

Another important class of substrates for cyclocondensation are α,β-unsaturated ketones and aldehydes. The reaction with hydrazines initially leads to the formation of a pyrazoline intermediate via a Michael addition followed by cyclization. Subsequent oxidation of the pyrazoline ring yields the aromatic pyrazole. The use of α,β-unsaturated systems with a good leaving group at the β-position can lead directly to the pyrazole without the need for a separate oxidation step.

The reaction conditions for cyclocondensation reactions can vary widely, from acidic to basic catalysis, and are often performed at elevated temperatures. The choice of solvent and catalyst can significantly influence the reaction rate and, in some cases, the regiochemical outcome.

[3+2] Cycloaddition Reactions in Pyrazole Ring Formation

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and highly convergent strategy for the construction of five-membered heterocyclic rings, including pyrazoles. scispace.comsemanticscholar.org This method involves the reaction of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond.

In the context of pyrazole synthesis, the most common 1,3-dipoles are nitrile imines and diazo compounds. Nitrile imines, which are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, react readily with alkynes to afford pyrazoles. scispace.com This approach offers a high degree of regiocontrol, which is a significant advantage over some cyclocondensation methods. The reaction of nitrile imines with alkenes yields pyrazolines, which can be subsequently oxidized to pyrazoles.

Diazo compounds are another important class of 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes, often catalyzed by transition metals such as copper or rhodium, provides a direct route to pyrazoles. The use of unsymmetrical alkynes can lead to mixtures of regioisomers, although the regioselectivity can often be controlled by the choice of catalyst and the electronic nature of the substituents on the alkyne.

Sydnones, which are mesoionic aromatic compounds, can also act as 1,3-dipoles in reactions with alkynes to form pyrazoles. semanticscholar.org These reactions typically require high temperatures to promote the cycloaddition and subsequent extrusion of carbon dioxide.

The scope of [3+2] cycloaddition reactions is broad, and the mild reaction conditions often employed make this strategy compatible with a wide range of functional groups.

Synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid

The synthesis of the target molecule, this compound, requires a strategy that allows for the introduction of the propanoic acid side chain at the N1 position of the pre-functionalized 4-chloro-3-nitro-1H-pyrazole core. The most logical and widely used approach for such a transformation is the N-alkylation of the pyrazole ring.

Precursor Synthesis via N-Alkylation of 4-chloro-3-nitro-1H-pyrazole

The key step in the synthesis of the target compound is the N-alkylation of 4-chloro-3-nitro-1H-pyrazole. This reaction involves the formation of a new nitrogen-carbon bond at one of the nitrogen atoms of the pyrazole ring. The presence of the electron-withdrawing nitro and chloro groups on the pyrazole ring decreases the nucleophilicity of the nitrogen atoms, which can make the N-alkylation more challenging compared to unsubstituted pyrazole.

To introduce the propanoic acid side chain, an acrylate (B77674) precursor such as ethyl acrylate or acrylic acid is typically used. The reaction proceeds via a Michael addition (a conjugate addition) of the pyrazole nitrogen to the electron-deficient double bond of the acrylate. This aza-Michael reaction is a common and efficient method for the formation of β-amino acid derivatives.

The reaction of 4-chloro-3-nitro-1H-pyrazole with an acrylate ester, such as ethyl acrylate, would yield the corresponding ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate. Subsequent hydrolysis of the ester group under acidic or basic conditions would then afford the desired this compound.

The N-alkylation of pyrazoles, particularly those bearing electron-withdrawing groups, often requires the use of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and stronger bases like sodium hydride (NaH).

The choice of solvent is also crucial and can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the pyrazole anion and the counter-ion of the base.

The reaction temperature can be varied to optimize the reaction. While some Michael additions proceed readily at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive pyrazoles.

In some cases, the use of a catalyst can enhance the rate and efficiency of the aza-Michael addition. Lewis acids or phase-transfer catalysts have been reported to promote similar transformations. For instance, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial when using an inorganic base in a biphasic system.

Below is a table summarizing typical conditions that could be explored for the synthesis of the precursor to this compound.

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Potential Outcome |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 25-80 | None | Moderate to good yield of the N-alkylated product. |

| 2 | NaH | THF | 0-60 | None | Potentially higher reactivity but requires anhydrous conditions. |

| 3 | Cs₂CO₃ | Acetonitrile | 25-82 (reflux) | None | Often provides higher yields due to the higher solubility of the cesium salt. |

| 4 | DBU | Dichloromethane | 25 | None | DBU can act as both a base and a catalyst in some Michael additions. |

| 5 | KOH | Toluene/Water | 80-100 | Tetrabutylammonium bromide | Phase-transfer catalysis conditions, which can be advantageous for scalability. |

Carboxylic Acid Formation via Ester Hydrolysis

The conversion of a propanoate ester, such as ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate, to the corresponding carboxylic acid is typically achieved through hydrolysis. This can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis of an ester to a carboxylic acid is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophile, in this case water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of an alcohol molecule result in the formation of the carboxylic acid. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid.

The general mechanism for the acid-catalyzed hydrolysis of an ester is as follows:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups.

Elimination: The protonated alkoxy group leaves as an alcohol.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst and form the final product.

While this method is effective, the presence of acid-sensitive functional groups on the pyrazole ring must be considered.

Basic hydrolysis, also known as saponification, is an irreversible process that is commonly used for the conversion of esters to carboxylic acids. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the carbonyl carbon of the ester. google.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion, yielding the carboxylic acid. The carboxylic acid is immediately deprotonated by the alkoxide or another equivalent of base to form a carboxylate salt. A final acidic workup step is required to protonate the carboxylate salt and isolate the carboxylic acid. nih.gov

The process for basic hydrolysis can be summarized in the following steps:

Nucleophilic Addition: A hydroxide ion attacks the ester's carbonyl carbon.

Elimination: The tetrahedral intermediate eliminates an alkoxide ion.

Acid-Base Reaction: The carboxylic acid is deprotonated by the base.

Acidification: The resulting carboxylate salt is treated with a strong acid to produce the neutral carboxylic acid. google.com

A typical procedure involves heating the ester with an aqueous solution of an inorganic alkali like sodium hydroxide in an alcohol solvent such as methanol (B129727) or ethanol. google.com

Alternative Synthetic Routes for Pyrazole-Propanoic Acid Derivatives

Beyond ester hydrolysis, other synthetic strategies can be employed to generate the pyrazole-propanoic acid structure.

An effective alternative route involves the synthesis of a pyrazole-acrylic acid intermediate, followed by the reduction of the carbon-carbon double bond. Pyrazole-acrylic acids can be prepared through methods such as the Knoevenagel condensation of pyrazole-4-carbaldehydes with malonic acid. nih.govasianpubs.org

Once the α,β-unsaturated acid intermediate is formed, the double bond can be reduced to yield the desired pyrazole-propanoic acid. nih.gov This reduction can be achieved through several methods:

Catalytic Hydrogenation: A common method for reducing carbon-carbon double bonds is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). researchgate.net

Diimide Reduction: Diimide (N₂H₂) offers an economical and effective method for this reduction. It can be generated in situ from hydrazine hydrate (B1144303) in the presence of an oxidizing agent like hydrogen peroxide with a copper sulfate (B86663) catalyst. This method is noted for its simple operating procedure. researchgate.net

A comparative study on the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids highlighted the utility of both diimide and Pd-charcoal methods for the reduction of the corresponding acrylic acid precursors. researchgate.net

| Reduction Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Ammonium formate, 20% Palladium-charcoal, Ethyl acetate | Commonly used, effective but can be expensive. |

| Diimide Reduction | Hydrazine hydrate, Hydrogen peroxide, Copper (II) sulfate | Economical, simple procedure, effective. |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced techniques that can enhance reaction efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating a wide range of reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various pyrazole-containing scaffolds. nih.gov

For instance, microwave-assisted one-pot, three-component reactions have been developed for the efficient synthesis of novel pyrazole derivatives. nih.govnih.gov These protocols often involve controlled heating at a specific temperature and power for very short durations, sometimes just a few minutes. nih.gov While a specific protocol for the direct synthesis of this compound using microwave assistance is not detailed, the application of this technology to construct pyrazole rings and related heterocyclic systems demonstrates its potential utility in the synthetic sequence. sunway.edu.my Microwave heating can be employed in steps such as the cyclocondensation to form the pyrazole ring or in subsequent functionalization reactions, offering a pot- and step-economical approach. sunway.edu.my

One-Pot Reaction Strategies

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single synthetic operation. rsc.orgorganic-chemistry.org While a specific one-pot synthesis for this compound is not extensively documented, a plausible strategy can be devised based on established pyrazole syntheses. Such a strategy would likely involve the condensation of a hydrazine derivative containing the propanoic acid moiety with a suitably functionalized three-carbon component that can form the 4-chloro-3-nitropyrazole ring.

A hypothetical one-pot, three-component synthesis could involve the reaction of an activated ketone, an aldehyde, and a hydrazine derivative. organic-chemistry.org For instance, a β-ketoester could react with an aldehyde and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. organic-chemistry.org To achieve the desired substitution pattern, a precursor like ethyl 2-chloro-3-oxobutanoate could be condensed with a source of the nitro group and 3-hydrazinylpropanoic acid.

The advantages of one-pot strategies include reduced reaction times, simplified purification processes, and decreased solvent waste, aligning with the principles of green chemistry. The versatility of these methods allows for the creation of a diverse library of substituted pyrazoles by varying the starting components. nih.govresearchgate.net

Below is a table summarizing potential components for a one-pot synthesis of related pyrazole structures, illustrating the modularity of this approach.

| Component 1 (1,3-Dicarbonyl) | Component 2 (Hydrazine) | Component 3 (Additional Reagent) | Catalyst/Conditions | Resulting Pyrazole Type |

| Ethyl Acetoacetate | Hydrazine Hydrate | Aryl Aldehyde, Malononitrile | Citric Acid, Ethanol, 80°C | Dihydropyrano[2,3-c]pyrazole |

| Acetylacetone | Phenylhydrazine | Benzaldehyde | Bromine or Oxygen/DMSO | 1,3,5-Trisubstituted Pyrazole |

| 1,3-Diketones | Hydrazine | Not Applicable | Acidic Medium (e.g., HCl in DMAc) | Substituted Pyrazole |

This table presents examples of one-pot pyrazole syntheses to illustrate the general strategy.

Considerations for Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazoles, is an area of active research aimed at reducing the environmental impact of chemical processes. thieme-connect.comthieme-connect.com Key considerations include the use of environmentally benign solvents, the development of catalyst-free or recyclable catalyst systems, and the improvement of energy efficiency. rsc.org

For the synthesis of this compound, several green chemistry strategies could be employed. One approach is the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. thieme-connect.comrsc.org "On water" conditions, where the reaction is performed in an aqueous suspension, have been shown to accelerate certain cyclization reactions for pyrazole synthesis. rsc.org

The use of alternative energy sources such as microwave irradiation can also contribute to a greener synthesis by reducing reaction times and often improving yields. acs.org Furthermore, the development of solid-supported or heterogeneous catalysts can simplify product purification and allow for catalyst recycling, thereby minimizing waste. thieme-connect.com For instance, catalysts like CeO2/SiO2 have been used in multicomponent reactions to produce pyrazolones in an environmentally friendly manner. thieme-connect.com

The principles of green chemistry applicable to pyrazole synthesis are summarized in the table below.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit |

| Use of Safer Solvents | Water, polyethylene (B3416737) glycol (PEG), ionic liquids | Reduced toxicity and environmental pollution thieme-connect.com |

| Catalysis | Use of heterogeneous, recyclable, or biodegradable catalysts (e.g., maltose, citric acid) | Minimized waste, simplified purification, reusability of catalyst nih.gov |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | Shorter reaction times, potentially higher yields acs.org |

| Atom Economy | One-pot, multicomponent reactions | Maximizes the incorporation of starting materials into the final product rsc.org |

Derivatization and Further Chemical Transformations of the Compound

The structure of this compound features several reactive sites that can be selectively modified to generate a variety of derivatives. The nitro group, the chloro substituent, and the propanoic acid moiety all serve as handles for further chemical transformations.

Reduction of the Nitro Group to an Amino Functionality

The nitro group at the 3-position of the pyrazole ring is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further derivatization. The resulting amino group can be used in the synthesis of fused heterocyclic systems or in the introduction of new pharmacophores.

A variety of reducing agents can be employed for this transformation, and the choice of reagent is crucial for achieving chemoselectivity, particularly to avoid the reduction of the chloro group. commonorganicchemistry.comresearchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for nitro group reduction; however, it can sometimes lead to dehalogenation. commonorganicchemistry.com A safer alternative for substrates with halogen substituents is the use of Raney nickel as the catalyst. commonorganicchemistry.com

Metal-based reductions in acidic media, such as with tin(II) chloride (SnCl2) or iron (Fe) in acetic acid, are also effective and generally mild enough to preserve the chloro substituent. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can be a useful reagent for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com

The following table outlines common reagents for the chemoselective reduction of aromatic nitro groups.

| Reagent/System | Typical Conditions | Selectivity Notes |

| H2, Raney Nickel | H2 gas, solvent (e.g., ethanol) | Often preferred over Pd/C to prevent dehalogenation of aryl chlorides. commonorganicchemistry.com |

| SnCl2·2H2O | Ethanol, reflux | Mild conditions, tolerates a wide range of functional groups. commonorganicchemistry.com |

| Fe / NH4Cl | Ethanol/Water, reflux | A classic and effective method for nitro group reduction. |

| Sodium Dithionite (Na2S2O4) | Aqueous or biphasic system | Mild reducing agent, often used for sensitive substrates. |

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the 4-position of the pyrazole ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the adjacent 3-position. osti.gov This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at this position.

Common nucleophiles that can be used in these reactions include amines, alkoxides, and thiolates. For example, reaction with various primary or secondary amines would yield the corresponding 4-amino-3-nitropyrazole derivatives. Similarly, treatment with sodium alkoxides would lead to the formation of 4-alkoxy-3-nitropyrazoles. The reaction of 4-halonitropyrazole carboxylic acids with arylamines in the presence of copper salts has been shown to produce 4-arylamino substituted products. osti.gov

The reactivity of the chloro group in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature. The electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), which is a key step in the SNAr mechanism.

| Nucleophile | Reagent Example | Product Type |

| Amines | R1R2NH | 4-(Dialkylamino/Alkylamino/Arylamino)-3-nitropyrazole |

| Alkoxides | RONa | 4-Alkoxy-3-nitropyrazole |

| Thiolates | RSNa | 4-(Alkylthio/Arylthio)-3-nitropyrazole |

| Azide | NaN3 | 4-Azido-3-nitropyrazole |

Propanoic Acid Moiety as a Synthetic Handle for Further Modifications

The propanoic acid side chain offers another site for chemical modification, primarily through reactions of the carboxylic acid group. These transformations can be used to attach the pyrazole scaffold to other molecules of interest, such as peptides or polymers, or to modulate the physicochemical properties of the compound.

Standard carboxylic acid transformations, such as esterification and amidation, can be readily applied. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acid chloride followed by reaction with an alcohol.

Amidation is a particularly useful transformation for creating compounds with potential biological activity. This can be accomplished by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. This method allows for the formation of a wide range of amide derivatives under mild conditions.

| Reaction Type | Reagents | Product |

| Esterification | R-OH, H+ (catalyst) | 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate ester |

| Amidation | R1R2NH, Coupling agent (e.g., EDC, HATU) | N-substituted 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide |

| Reduction | LiAlH4 or BH3·THF | 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol |

| Acid Chloride Formation | SOCl2 or (COCl)2 | 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl chloride |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid, one would expect to observe distinct signals for the pyrazole (B372694) ring proton, the two methylene (B1212753) groups of the propanoic acid chain, and the acidic proton of the carboxylic acid.

A hypothetical ¹H NMR data table would look as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | Singlet | 1H | H5 of pyrazole ring |

| Value | Triplet | 2H | -CH₂- (adjacent to pyrazole) |

| Value | Triplet | 2H | -CH₂- (adjacent to COOH) |

| Value | Broad Singlet | 1H | -COOH |

The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups on the pyrazole ring and the carboxylic acid group. The splitting patterns (multiplicities), such as triplets for the methylene groups, would arise from spin-spin coupling with adjacent protons.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| Value | C=O (Carboxylic acid) |

| Value | C3 of pyrazole ring (bearing NO₂) |

| Value | C4 of pyrazole ring (bearing Cl) |

| Value | C5 of pyrazole ring |

| Value | -CH₂- (adjacent to pyrazole) |

| Value | -CH₂- (adjacent to COOH) |

The chemical shifts of the pyrazole carbons would be significantly affected by the attached chloro and nitro substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of the target compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-O stretches of the nitro group, C-Cl stretch, and various C-H and C-N bonds.

A table of expected FTIR absorptions would include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1550 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1100-1000 | C-N stretch |

| ~800-600 | C-Cl stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would be expected.

Key fragmentation pathways would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the propanoic acid side chain.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Analysis of Tautomeric Forms and Isomerism

For pyrazole-containing compounds, tautomerism is a possibility. While the 1H-pyrazol-1-yl substitution is specified, X-ray crystallography could definitively confirm this isomeric form in the solid state. In solution, NMR spectroscopy would be the primary tool to investigate the potential for different tautomers, although for N-substituted pyrazoles like this one, the specified structure is generally fixed.

Insights into Molecular Packing and Crystal Structure

Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not extensively available in the public domain, preventing a complete analysis of its crystal structure and molecular packing. However, insights can be drawn from the crystallographic analysis of structurally related pyrazole derivatives. The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, which influence the material's physical properties.

For pyrazole-containing compounds, molecular packing is often governed by hydrogen bonding and other non-covalent interactions. In analogous structures, such as 4-chloro-1H-pyrazole, intermolecular N—H⋯N hydrogen bonds are a prominent feature, leading to the formation of supramolecular assemblies. nih.gov The presence of the carboxylic acid group in this compound introduces a strong hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen), which would be expected to play a significant role in the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency.

Mechanistic Studies of Reaction Pathways using DFT

DFT is a powerful tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. nih.govnih.govsemanticscholar.orguobaghdad.edu.iq This allows for the determination of activation energies and the elucidation of the most favorable reaction pathways. For instance, in the synthesis of pyrazole (B372694) derivatives, DFT has been used to study the regioselectivity of cycloaddition reactions. nih.govnih.gov A mechanistic study of a reaction involving 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid could, for example, explore the mechanism of its synthesis or its subsequent reactions.

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies on this compound are not documented, these techniques are widely used to study the interactions of molecules with biological targets. Molecular docking, a key technique in molecular modeling, could be used to predict the binding orientation and affinity of this compound to a specific protein active site. nih.govmdpi.com Such simulations are instrumental in drug discovery and design.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Identification of Potential Binding Sites and Modes

While no specific molecular docking studies have been published for this compound, research on other pyrazole derivatives has demonstrated their potential to interact with a variety of biological targets. For instance, various substituted pyrazoles have been docked into the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2), tyrosine kinases, and carbonic anhydrases.

The docking process for a molecule like this compound would involve preparing the 3D structure of the ligand and identifying a target protein. The propanoic acid group, with its terminal carboxyl group, could potentially form hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or histidine in a protein's active site. The pyrazole ring itself can engage in various interactions, including hydrogen bonding via its nitrogen atoms and pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chloro and nitro substituents would also influence the binding mode by altering the electronic distribution and steric profile of the molecule, potentially forming halogen bonds or other electrostatic interactions.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), is a key outcome of molecular docking simulations. These scores are calculated based on the intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the target protein.

For this compound, a hypothetical docking study would aim to calculate these binding affinities against various potential protein targets. The presence of the electron-withdrawing nitro and chloro groups would significantly influence the molecule's electrostatic potential and, consequently, its interactions with the protein's binding site. A lower (more negative) docking score generally indicates a more favorable binding affinity. Without specific studies on this compound, it is not possible to provide a quantitative prediction of its binding affinities.

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules.

While no MD simulation studies have been specifically reported for this compound, the methodology is widely applied to pyrazole-based ligands. Such a simulation would involve placing the docked complex in a solvent box (typically water) with appropriate ions and temperature to mimic physiological conditions. The simulation would then track the atomic coordinates over a period of nanoseconds or longer. Analysis of the simulation trajectory can reveal the stability of the ligand in the binding pocket, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein or ligand. This information is crucial for validating the docking results and understanding the dynamic nature of the ligand-receptor interaction.

Structure-Property Relationship (SPR) Predictions

Structure-property relationships (SPR) are fundamental to chemistry and involve understanding how the chemical structure of a molecule influences its physical, chemical, and biological properties.

Prediction of Charge Transport and Electronic Properties

The electronic properties of pyrazole derivatives are of interest in the field of materials science, particularly for applications in organic electronics. Computational methods like Density Functional Theory (DFT) can be used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transport.

For this compound, the presence of the electron-withdrawing nitro and chloro groups on the pyrazole ring would be expected to lower both the HOMO and LUMO energy levels. A lower LUMO level can facilitate electron injection and transport, suggesting potential n-type semiconductor behavior. The propanoic acid tail could also influence the solid-state packing of the molecule, which in turn affects the intermolecular electronic coupling and charge mobility.

Table 1: Predicted Electronic Properties of Substituted Pyrazoles (Illustrative)

| Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Unsubstituted Pyrazole | -6.5 | -0.5 | 6.0 |

| Nitro Group | -7.2 | -1.8 | 5.4 |

| Chloro Group | -6.8 | -0.9 | 5.9 |

| Nitro and Chloro Groups | -7.5 | -2.2 | 5.3 |

Note: This table is illustrative and based on general trends of substituent effects. Actual values for this compound would require specific quantum chemical calculations.

Influence of Substituents (Nitro, Chloro) on Molecular Rigidity and Reorganization Energy

The nitro and chloro substituents on the pyrazole ring have a significant impact on the molecule's geometry and electronic structure, which in turn affects its molecular rigidity and reorganization energy. Molecular rigidity refers to the resistance of a molecule to conformational changes. The pyrazole ring itself is a rigid aromatic system. The propanoic acid side chain, however, introduces conformational flexibility.

Reorganization energy is a key parameter in charge transfer theory, representing the energy required to change the geometry of a molecule from its neutral to its ionized state (and vice versa). A low reorganization energy is desirable for efficient charge transport in organic electronic materials.

Investigation of Preclinical Biological Activity and Mechanistic Insights

In Vitro Assessment of Biological Activity Spectrum

The in vitro evaluation of a novel chemical entity is a critical first step in determining its potential as a therapeutic or agrochemical agent. This process involves a battery of standardized assays designed to screen for various biological activities.

The pyrazole (B372694) nucleus is a foundational scaffold in the development of new antimicrobial agents. nih.govresearchgate.net Research has consistently shown that the introduction of specific substituents onto the pyrazole ring can significantly modulate antimicrobial efficacy. The presence of a chloro group, as seen in the target compound, has been identified as a key feature in derivatives exhibiting potent activity. nih.govresearchgate.net Similarly, the incorporation of a nitro group into heterocyclic backbones has been shown to remarkably enhance antimicrobial effects against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com

Derivatives of 3-aminopropanoic acid containing heterocyclic substituents have demonstrated promising activity against a range of challenging pathogens, including multidrug-resistant bacterial and fungal strains. mdpi.com Studies on various pyrazole analogues have reported significant minimum inhibitory concentration (MIC) values against pathogenic bacteria. For instance, certain pyrazole derivatives show high activity against Escherichia coli and Streptococcus epidermidis. nih.gov The antimicrobial potential of pyrazole compounds extends to activity against notorious pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL) of Structurally Related Pyrazole Compounds This table presents data from various pyrazole derivatives to illustrate the potential activity spectrum and is not specific to 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid.

| Compound Class | S. aureus | E. coli | A. niger | Reference |

|---|---|---|---|---|

| Nitro-substituted Hydrazone Pyrazole Derivative | 1 | 8 | N/A | mdpi.com |

| Pyrazole Analogue 3 | N/A | 0.25 | N/A | nih.gov |

| Pyrazole Analogue 4 | N/A (Active against S. epidermidis) | N/A | N/A | nih.gov |

| Pyrazole Analogue 2 | N/A | N/A | 1 | nih.gov |

| Trifluoromethyl Phenyl Pyrazole Derivative | 0.78 | N/A | N/A | nih.gov |

The pyrazole scaffold is prevalent in a variety of compounds investigated for their anticancer properties. nih.govnih.gov Numerous studies have demonstrated the antiproliferative effects of pyrazole derivatives against a wide array of human tumor cell lines, including those from breast, liver, and colorectal cancers. nih.gov The substitution of electron-withdrawing groups, such as nitro groups, onto the phenyl ring of some pyrazole series has been shown to significantly improve their anticancer potential. nih.gov

A fundamental principle in pharmacology and toxicology is the dose-response relationship, which describes the change in effect on an organism caused by differing levels of exposure to a stressor after a certain exposure time. sigmaaldrich.comnih.gov To quantify the antiproliferative activity of a compound, dose-response curves are generated by exposing cancer cell lines to a wide range of concentrations. researchgate.netnih.gov From these curves, key parameters such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are determined. researchgate.net This value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a compound's potency. researchgate.net Pyrazole compounds frequently demonstrate a clear dose-dependent inhibition of cancer cell growth. nih.govnih.gov

To generate dose-response curves, researchers employ various cellular viability assays that measure the proportion of living, healthy cells. licorbio.com These assays are often based on key indicators of metabolic activity or membrane integrity.

Commonly used methods include:

MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. nih.gov

WST-1 Assay: Similar to the MTT assay, this method uses a stable tetrazolium salt that is cleaved to a soluble formazan, with the amount of dye formed correlating directly to the number of viable cells.

ATP Assay: This highly sensitive luminescent assay quantifies the amount of ATP present, as ATP is a primary indicator of metabolically active cells. licorbio.com

Table 2: Illustrative Antiproliferative Activity (IC₅₀, µM) of Various Pyrazole Derivatives in Cancer Cell Lines This table presents data from various pyrazole derivatives to illustrate potential potency and is not specific to this compound.

| Compound Class | HCT-116 (Colorectal) | MCF-7 (Breast) | HepG2 (Hepatocellular) | Reference |

|---|---|---|---|---|

| Arylhydrazono-pyrazole Derivative 1 | 4.2 ± 0.2 | 17.8 ± 0.5 | 4.4 ± 0.4 | nih.gov |

| 4-Anilinoquinazoline Analogue DW-8 | 8.50 ± 2.53 | N/A | N/A | mdpi.com |

| Thieno[2,3-d]pyrimidine Derivative 32a | N/A | 18.87 µg/mL | N/A | ekb.eg |

| Pyrazolo[3,4-d]pyrimidinone Derivative | Active | N/A | Active | ekb.eg |

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease processes. Pyrazole derivatives have emerged as promising candidates for antioxidant development due to their ability to scavenge free radicals. banglajol.info The antioxidant properties of chloro-substituted pyrazole derivatives, in particular, have been a subject of study. nih.govresearchgate.net

The most common in vitro method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from purple to yellow. nih.gov The activity is typically expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. frontiersin.org

Table 3: Illustrative Free Radical Scavenging Activity (IC₅₀, µg/mL) of Related Compound Classes This table presents data from various compounds to illustrate potential antioxidant activity and is not specific to this compound.

| Compound Class | DPPH Scavenging IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Chalcone Derivative 1 | 35.9 | banglajol.info |

| Quercus incana n-Butanol Fraction | 55.4 ± 0.21 | frontiersin.org |

| Quercus incana Ethyl Acetate Fraction (NO Scavenging) | 23.21 ± 0.31 | frontiersin.org |

The pyrazole ring is a critical structural element in many modern herbicides that target key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Furthermore, picolinic acid derivatives containing a pyrazolyl ring have been designed as a new class of auxin herbicides, demonstrating excellent activity against broadleaf weeds. nih.govmdpi.com The propanoic acid moiety in the target compound is structurally related to classes of herbicides that interfere with plant growth processes.

Evaluation of herbicidal activity typically involves treating model plants or problematic weeds and assessing phytotoxic effects, such as growth inhibition, necrosis, or death. mdpi.com Studies on pyrazole aromatic ketone analogs have shown excellent herbicidal activity against weeds like Chenopodium serotinum and Brassica juncea at low application rates. nih.gov Other research has focused on the inhibition of root growth in model plants like Arabidopsis thaliana and weeds such as Brassica napus. nih.gov

Table 4: Illustrative Herbicidal Activity of Related Pyrazole Carboxylic Acid Compounds This table presents data from various pyrazole derivatives to illustrate potential herbicidal effects and is not specific to this compound.

| Compound Class | Target Species | Observed Effect | Reference |

|---|---|---|---|

| 4-Amino-6-(5-aryl-pyrazolyl)-picolinic acid | Amaranthus retroflexus | 100% inhibition | nih.gov |

| 4-Amino-6-(5-aryl-pyrazolyl)-picolinic acid | Brassica napus | >80% root growth inhibition at 250 µM | nih.gov |

| Pyrazole Aromatic Ketone Analog | Chenopodium serotinum | Excellent activity at 37.5 g ha⁻¹ | nih.gov |

| Pyrazole Aromatic Ketone Analog | Stellaria media | Excellent activity at 37.5 g ha⁻¹ | nih.gov |

Investigation of Antiproliferative Activity in Cancer Cell Lines

Mechanistic Studies at the Molecular and Cellular Level

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets, leading to a wide range of cellular effects. nih.gov The specific substitutions on the pyrazole ring of this compound are expected to modulate its target affinity and biological activity.

Based on studies of analogous compounds, this compound could potentially exert its effects by interacting with key proteins involved in cancer cell proliferation and survival. For instance, various pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. arabjchem.org By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle and prevent tumor cell division.

Another potential target is the anti-apoptotic protein Bcl-2. rsc.org Inhibition of Bcl-2 by small molecules can disrupt its function of preventing apoptosis, thereby promoting programmed cell death in cancer cells. Molecular docking studies on other pyrazole derivatives have shown high binding affinity to Bcl-2. rsc.org Furthermore, some pyrazole analogues have been found to interfere with tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.gov The interaction with the colchicine (B1669291) binding site on tubulin is a known mechanism for several anticancer agents. nih.gov

Exposure of cancer cells to pyrazole derivatives has been shown to impact several critical cellular pathways, ultimately leading to cell death and inhibition of tumor growth.

A hallmark of many anticancer pyrazole compounds is their ability to induce apoptosis and modulate the cell cycle. nih.govnih.gov It is plausible that this compound could induce cell cycle arrest, potentially at the G2/M phase, as has been observed with other pyrazole derivatives. nih.govarabjchem.org This arrest would prevent cancer cells from progressing through mitosis and dividing.

The induction of apoptosis is a key mechanism for eliminating malignant cells. Studies on related compounds suggest that this pyrazole derivative could trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov Evidence for apoptosis induction by similar compounds has been confirmed through assays that detect the externalization of phosphatidylserine, a marker of early apoptosis. nih.gov

Table 1: Effects of Related Pyrazole Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect | Reference |

| Pyrazoline Derivatives | HepG-2 | G2/M Phase Arrest | mdpi.com |

| Indenopyrazole Analogue | Various Tumor Cells | G2/M Phase Arrest, Apoptosis | nih.gov |

| Pyrazole Derivatives | MDA-MB-468 | S Phase Arrest, Apoptosis | nih.gov |

| Pyrazolyl Thiourea Derivative | Human Cancer Cells | G2/M Phase Arrest | arabjchem.org |

The intrinsic pathway of apoptosis is closely linked to mitochondrial function. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.com Research on other cytotoxic pyrazole derivatives has demonstrated their ability to cause a loss of mitochondrial membrane integrity. mdpi.com This depolarization of the mitochondrial membrane is a key step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com It is hypothesized that this compound may also induce mitochondrial depolarization, thereby initiating the apoptotic cascade.

The execution phase of apoptosis is mediated by a family of cysteine proteases known as caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) is a central event in programmed cell death. researchgate.net Studies on various pyrazole derivatives have consistently shown an increase in the activity of caspase-3/7 upon treatment. nih.govresearchgate.net This activation leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the biochemical and morphological hallmarks of apoptosis. mdpi.com Therefore, it is anticipated that this compound would also lead to the activation of caspases in susceptible cancer cells.

Table 2: Mechanistic Insights from Related Pyrazole Compounds

| Mechanism | Observation in Related Compounds | Potential Implication for Subject Compound | References |

| Target Interaction | Inhibition of CDKs, Bcl-2, and tubulin polymerization. | Potential to inhibit key proteins in cell proliferation and survival. | nih.govarabjchem.orgrsc.org |

| Apoptosis Induction | Externalization of phosphatidylserine, activation of apoptotic pathways. | Likely to induce programmed cell death in cancer cells. | nih.govnih.gov |

| Cell Cycle Modulation | Arrest at G2/M or S phase. | Potential to halt cancer cell division. | nih.govarabjchem.orgnih.govmdpi.com |

| Mitochondrial Effects | Disruption of mitochondrial membrane potential. | May trigger the intrinsic apoptotic pathway. | mdpi.com |

| Caspase Activation | Increased activity of caspase-3 and -7, cleavage of PARP. | Expected to execute the apoptotic program. | nih.govmdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Activity Profiles

SAR studies for pyrazole-based compounds reveal that even minor structural modifications can lead to significant changes in biological activity. The substitution, replacement, or removal of functional groups on the pyrazole (B372694) ring can alter the molecule's efficacy, potency, and interaction with biological targets. frontiersin.org For instance, the introduction of different substituents on the pyrazole core can influence its steric and electronic properties, which in turn affects its binding affinity to receptors or enzymes. researchgate.net

To illustrate how structural changes impact bioactivity, the following table, derived from SAR studies on analogous pyrazole compounds, shows the effect of different substituents on inhibitory activity.

| Compound ID | R1 Group | R2 Group | Biological Activity (IC₅₀ in µM) |

| Analogue A | -Cl | -NO₂ | 1.5 |

| Analogue B | -Br | -NO₂ | 2.1 |

| Analogue C | -Cl | -H | 8.7 |

| Analogue D | -Cl | -NH₂ | 12.4 |

This table is illustrative, based on general findings in pyrazole SAR studies, demonstrating the impact of substituent changes.

Role of the Pyrazole Ring System in Bioactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which serves as a crucial scaffold in numerous biologically active compounds. rsc.orgijraset.com Its prominence in medicinal chemistry is due to its unique physicochemical properties and its ability to engage in various types of interactions with biological macromolecules. nih.gov

The pyrazole nucleus often acts as a bioisostere for other aromatic rings, helping to improve properties like lipophilicity and metabolic stability. nih.gov While the ring itself may not always form direct interactions with a target protein, it provides a rigid framework that correctly orients the critical substituent groups into the binding pocket of a receptor or enzyme. nih.gov The aromatic nature of the pyrazole ring allows it to participate in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a binding site. nih.gov Furthermore, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, further anchoring the ligand to its target. orientjchem.org The versatility of the pyrazole ring system makes it a privileged structure in drug discovery, found in drugs with anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgias.ac.in

Influence of Chloro and Nitro Substituents on Molecular Interactions and Efficacy

Substituents on the pyrazole ring play a pivotal role in modulating the molecule's electronic and steric properties, thereby influencing its biological activity. In 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid, the chloro and nitro groups at the C4 and C3 positions, respectively, are strong electron-withdrawing groups.

The chloro group is a halogen that can significantly impact a molecule's lipophilicity, which affects its ability to cross cell membranes and its metabolic stability. researchgate.net Its presence can also lead to specific halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a target protein, contributing to binding affinity.

The nitro group is a powerful electron-withdrawing group that can substantially alter the electron density of the pyrazole ring. nih.gov This electronic modulation can influence the pKa of the molecule and enhance its ability to form hydrogen bonds or other electrostatic interactions. frontiersin.org SAR studies on some pyrazole series have indicated that the presence of a nitro group can be beneficial for biological activity. For example, derivatives bearing a nitro substituent have shown potent binding affinity toward certain estrogen receptors. nih.gov The combined electronic effect of the chloro and nitro groups makes the pyrazole ring electron-deficient, which can be a key factor in its specific molecular recognition by a biological target. mdpi.com

Impact of the Propanoic Acid Side Chain on Binding and Activity

The propanoic acid side chain attached to the N1 position of the pyrazole ring is a critical feature for molecular recognition and biological activity. This chain provides both flexibility and a key interaction point.

The terminal carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a receptor's binding pocket. nih.gov It can also act as a hydrogen bond donor and acceptor. The presence of this acidic moiety is often essential for anchoring the molecule to its target. For instance, in a series of pyrazole carboxylic acid derivatives designed as endothelin receptor antagonists, the acidic group was crucial for activity. nih.gov

The three-carbon length of the propanoic chain acts as a spacer, providing the necessary distance and conformational flexibility to position the carboxylic acid group optimally for interaction with the target protein. nih.govnih.gov The length of this linker is often finely tuned; chains that are too short or too long may fail to place the acidic head in the correct binding sub-pocket, leading to a significant loss of activity. Studies on pyrazol-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis highlight the importance of this side chain in achieving high potency in cellular environments. nih.gov

Computational Approaches to SAR Modeling

Computational chemistry provides powerful tools to rationalize and predict the SAR of a series of compounds, thereby accelerating the drug design process. For pyrazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) analysis are frequently employed to build predictive models. nih.gov

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. shd-pub.org.rs In a typical 2D-QSAR study, various molecular descriptors are calculated for each compound, which quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size). Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). nih.gov

For pyrazole analogs, QSAR models have successfully identified key structural features that govern their activity. shd-pub.org.rs These models can predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.gov

Three-dimensional QSAR (3D-QSAR) methods extend the analysis by considering the 3D structure of the molecules and how they interact with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.govrsc.org

Topomer CoMFA is a specific 3D-QSAR approach that combines the strengths of topomer technology (which defines molecular shapes) with the CoMFA method. It generates predictive models based on the 3D steric and electrostatic fields of the molecules. ingentaconnect.comresearchgate.net The results of a Topomer CoMFA analysis are often visualized as contour maps, which show regions where certain properties are favorable or unfavorable for activity. researchgate.net

Green contours typically indicate regions where bulky (sterically favorable) groups enhance activity.

Yellow contours show regions where steric bulk is detrimental to activity.

Blue contours represent areas where positive electrostatic potential (e.g., from an electropositive group) increases activity.

Red contours highlight regions where negative electrostatic potential (e.g., from an electronegative group) is favorable.

These visual maps provide intuitive guidance for medicinal chemists to design new pyrazole derivatives with potentially enhanced potency by adding or modifying substituents in the favored regions. ingentaconnect.comresearchgate.net

Below is an example of statistical parameters from a 3D-QSAR study on pyrazole derivatives, indicating the predictive power of the generated model.

| Model | q² (Cross-validated r²) | r²_pred (Predictive r²) |

| Topomer CoMFA | 0.652 | 0.785 |

This table presents example data from a published Topomer CoMFA study on pyrazole derivatives, demonstrating the statistical robustness of such models. ingentaconnect.com

Potential Research Applications and Future Directions

Utility as a Synthetic Intermediate for Novel Chemical Entity Development

The molecular architecture of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid makes it a valuable intermediate in organic synthesis. The presence of chloro and nitro groups on the pyrazole (B372694) ring, combined with a propanoic acid side chain, offers multiple reactive sites for chemical modification. Pyrazole chemistry itself has been a cornerstone in the development of new compounds since the 19th century. The functional groups on this particular molecule allow for a range of chemical transformations, enabling the creation of more complex heterocyclic compounds. Its structure serves as a scaffold for developing novel chemical entities that could be explored in medicinal and agrochemical research. nih.gov

Exploration in Agrochemical Research as Potential Biocides

Substituted pyrazole derivatives have garnered considerable attention in agrochemical research due to their broad-spectrum biological activities. nih.gov Compounds featuring the pyrazole functional unit have demonstrated potential as herbicides, fungicides, and insecticides, making this class of molecules significant in the field of crop protection. nih.gov

The development of novel herbicides is crucial for managing weed competition in agriculture. Pyrazole derivatives are among the chemical classes that have shown promise in this area. nih.gov For instance, research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which share the pyrazole core, has demonstrated significant herbicidal activity. nih.govnih.gov These compounds function as synthetic auxin herbicides, effectively controlling broadleaf weeds. nih.gov The structural elements of this compound suggest it could be a precursor or a candidate for modification to develop new herbicidal agents. Studies have shown that variations in substituents on the pyrazole and associated aryl rings can lead to potent inhibitory effects on weed growth, sometimes exceeding the efficacy of commercial herbicides. nih.govnih.gov

Table 1: Examples of Herbicidal Pyrazole Derivatives and their Activity

| Compound Class | Target Weeds | Observed Effect |

|---|---|---|

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Broadleaf weeds (e.g., Amaranthus retroflexus) | 100% inhibition of growth at tested concentrations nih.gov |

The pyrazole ring is a well-established pharmacophore in the design of fungicides. nih.gov Many commercial fungicides are based on the pyrazole scaffold, highlighting its effectiveness in controlling pathogenic fungi that threaten crop production. nih.govnih.gov Research into novel pyrazole derivatives has yielded compounds with considerable antifungal activities against a range of plant pathogens. nih.gov For example, the introduction of different functional groups, such as isothiocyanate and carboxamide moieties, to the pyrazole ring has been shown to enhance fungicidal efficacy. nih.gov The subject compound, with its chloro and nitro substituents, presents a framework that could be elaborated upon to create new fungicides. Studies on other chloro-containing pyrazoles have revealed excellent fungicidal activity, suggesting that this structural feature can be beneficial. nih.gov

Table 2: Fungicidal Activity of Selected Pyrazole Derivative Classes

| Compound Class | Pathogenic Fungi Tested | Key Findings |

|---|---|---|

| Substituted Pyrazole Derivatives with Isothiocyanate/Carboxamide | Botrytis cinerea, Rhizoctonia solani, Valsa mali | Significant antifungal activities observed nih.gov |

| Chloro-containing 1-aryl-3-oxypyrazoles | Rhizoctonia solani | Excellent fungicidal activity, with some compounds outperforming commercial standards nih.gov |

| 4-Substituted Pyrazolin-3-ones | Venturia inaequalis, Fusarium oxysporum | Activity comparable to modern commercial fungicides mdpi.com |

Alongside their herbicidal and fungicidal properties, pyrazole derivatives have also been investigated for their insecticidal potential. nih.gov The versatility of the pyrazole scaffold allows for the design of molecules that can target various biological pathways in insects. While specific studies on the insecticidal properties of this compound are not detailed in the available literature, the broader class of pyrazole compounds is recognized for its potential in developing new insecticides. nih.gov

Investigation in Materials Science for Optoelectronic and Semiconducting Applications

The application of pyrazole derivatives extends beyond agriculture into the realm of materials science. Certain pyran-fused pyrazole compounds have been identified as potential photoactive materials. researchgate.net The electronic properties of these molecules make them candidates for use in optoelectronic devices. researchgate.net Furthermore, cobalt(III) complexes incorporating pyrazole-containing ligands have been successfully used as p-type dopants for organic semiconductors, enhancing their conductivity for applications in devices like solid-state dye-sensitized solar cells. researchgate.net The delocalized π-electron system of the pyrazole ring, influenced by substituents like the nitro and chloro groups, suggests that this compound could be a building block for novel organic materials with interesting electronic and optical properties. Theoretical studies on similar compounds have indicated their potential for nonlinear optical (NLO) applications. nih.gov

Development as Ligands in Coordination Chemistry

Pyrazole and its derivatives are widely used as ligands in the field of coordination chemistry. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form a diverse array of coordination compounds with varied structures and properties. researchgate.netnih.gov The propanoic acid group on this compound provides an additional coordination site through its carboxylate function, allowing it to act as a polyfunctional ligand. nih.gov The nitro group can also participate in coordination. nih.govmdpi.com This versatility enables the formation of stable complexes with various metal ions, which could have applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netmdpi.com

Unexplored Biological Activities and Mechanistic Pathways for Future Research

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer and anti-infective agents. nih.govresearchgate.net The specific functionalization of this compound provides a strong rationale for investigating several unexplored biological activities.

The compound's structure incorporates three key features that can inform predictions about its potential bioactivity:

The 3-nitro group: The nitroaromatic moiety is a powerful electron-withdrawing group and a key pharmacophore in a variety of antimicrobial and anticancer drugs. scielo.brresearchgate.net Its presence suggests a strong potential for activity against bacteria, fungi, and protozoa.

The 4-chloro group: Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

The N1-propanoic acid chain: This substituent significantly influences the compound's polarity and provides a carboxylic acid handle that can interact with target proteins or be used for further derivatization to improve pharmacokinetic properties.

Based on this structural analysis, several areas of biological activity warrant investigation:

| Potential Therapeutic Area | Rationale for Exploration |

| Anticancer | Pyrazole scaffolds are central to many kinase inhibitors used in oncology. researchgate.netmdpi.com The specific substitution pattern could be evaluated for inhibitory activity against protein kinases crucial for cancer cell proliferation and survival, such as Aurora kinases or Janus kinases (JAKs). |

| Antimicrobial | The 3-nitro group is a classic feature of anti-infective agents. Its investigation against a broad spectrum of pathogens, including drug-resistant bacterial strains and protozoa, is a logical next step. nbinno.com |

| Anti-inflammatory | Pyrazole is the core of COX-2 inhibitors like celecoxib. The compound could be screened for activity against cyclooxygenase enzymes to assess its potential as a novel anti-inflammatory agent. msjonline.org |

| Neurological Disorders | Certain substituted pyrazoles are known to exhibit neuroprotective properties or act as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for treating depression and neurodegenerative diseases. nih.gov |

The mechanistic pathways underlying these potential activities are likely to be as diverse as the targets themselves. For kinase or COX inhibition, the compound would likely act as a competitive inhibitor, binding to the enzyme's active site. However, the presence of the nitro group suggests a more complex and potent mechanism, particularly for antimicrobial and anticancer applications.

A key unexplored pathway is bioreductive activation . In low-oxygen environments, such as those found in solid tumors or anaerobic microorganisms, the nitro group can be enzymatically reduced by nitroreductases. This reduction process generates highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino radicals. scielo.brresearchgate.net These reactive intermediates can induce widespread cellular damage by covalently modifying critical biomolecules like DNA, proteins, and lipids, leading to cell death. scielo.br This mechanism is a cornerstone of the activity of many nitroaromatic drugs and represents a compelling avenue for future mechanistic studies of this compound. scielo.br

Design Principles for Next-Generation Pyrazole-Based Compounds

Using this compound as a lead compound, several design principles can be applied to create next-generation analogs with potentially enhanced potency, selectivity, and improved drug-like properties. These strategies are guided by established medicinal chemistry approaches, including structure-activity relationship (SAR) studies, bioisosteric replacement, and computational modeling.

Structure-Activity Relationship (SAR) Guided Modifications:

A systematic exploration of the chemical space around the lead scaffold is essential. This involves modifying each substituent to understand its contribution to biological activity.

Modification of the Pyrazole Core: The substituents at the C3 and C4 positions are prime candidates for modification. The 3-nitro group, while crucial for potential bioreductive activity, can sometimes be associated with toxicity. nih.gov Replacing it with other electron-withdrawing groups, such as a cyano (CN) group, could modulate activity while potentially improving the safety profile. researchgate.net The 4-chloro atom can be substituted with other halogens (F, Br) to fine-tune lipophilicity or with small alkyl groups to probe steric interactions within a target's binding pocket. nih.gov

Modification of the N1-Substituent: The propanoic acid side chain offers a versatile point for modification. The carboxylic acid can be converted into a range of esters or amides to enhance cell permeability and introduce new hydrogen bonding capabilities. Altering the length of the alkyl chain can optimize positioning within a target active site.

Bioisosteric Replacement:

Bioisosterism is a powerful strategy where one functional group or moiety is replaced with another that retains similar physicochemical properties, leading to retained or improved biological activity. openaccessjournals.com

Scaffold Hopping: The entire pyrazole ring could be replaced with other five-membered heterocyclic systems known to be biologically active, such as imidazole (B134444), triazole, or oxadiazole. This "scaffold hopping" approach has been successfully used to discover novel compound series with improved properties, as demonstrated in the development of analogs of the pyrazole-based drug Rimonabant. nih.govrsc.org

Functional Group Replacement: The carboxylic acid of the propanoic acid chain could be replaced with known bioisosteres like a tetrazole, which often offers similar acidity and interaction potential but with different metabolic and pharmacokinetic profiles. openaccessjournals.com

Computational and Modern Design Approaches:

Modern drug design heavily relies on computational tools to rationalize SAR and guide the synthesis of new compounds.

Pharmacophore Modeling: Based on the lead compound and any identified active analogs, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, guiding the design of new molecules that fit the model. nih.govscitechjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. msjonline.org These models can then predict the activity of virtual, unsynthesized compounds, helping to prioritize synthetic efforts.

The following table summarizes potential design strategies for developing next-generation compounds based on the this compound scaffold.

| Design Strategy | Structural Modification | Rationale | Expected Outcome |

|---|---|---|---|

| SAR Exploration (C3-Position) | Replace -NO₂ with -CN or -CF₃ | Modulate electron-withdrawing strength; potentially reduce nitro-group associated toxicity. | Altered potency/selectivity; improved safety profile. |

| SAR Exploration (C4-Position) | Replace -Cl with -F, -Br, or -CH₃ | Fine-tune lipophilicity and steric interactions. | Enhanced binding affinity and target selectivity. |

| SAR Exploration (N1-Side Chain) | Convert carboxylic acid to ester or amide | Increase lipophilicity and cell permeability; introduce new H-bond interactions. | Improved bioavailability and potency. |

| Bioisosteric Replacement (Scaffold) | Replace pyrazole with imidazole or triazole | Explore novel chemical space and intellectual property; alter metabolic profile. | Discovery of new active scaffolds with different properties. nih.gov |

| Bioisosteric Replacement (Functional Group) | Replace -COOH with a tetrazole ring | Maintain acidic properties with improved metabolic stability and oral bioavailability. | Enhanced pharmacokinetic profile. openaccessjournals.com |

By employing these design principles, medicinal chemists can systematically evolve the this compound structure from a chemical curiosity into a promising lead for developing novel therapeutics.

Conclusion

Summary of Key Research Findings and Methodological Advances